molecular formula C38H74N4O12 B8106266 Azide-PEG9-amido-C12-Boc

Azide-PEG9-amido-C12-Boc

Cat. No.: B8106266
M. Wt: 779.0 g/mol
InChI Key: HOMDPQVNGBQXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-PEG9-amido-C12-Boc is synthesized through a multi-step process involving the conjugation of azide and PEG9 to an amido-C12-Boc moiety. The synthesis typically involves the following steps:

    Activation of PEG9: PEG9 is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

    Conjugation with Amido-C12-Boc: The activated PEG9 is then reacted with amido-C12-Boc in the presence of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to form the desired product.

    Introduction of Azide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Azide-PEG9-amido-C12-Boc undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

    Nucleophilic Substitution: The azide group can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

    CuAAC Reactions: Copper (I) catalysts such as copper (I) bromide (CuBr) or copper (I) sulfate (CuSO₄) are commonly used in the presence of a reducing agent like sodium ascorbate.

    SPAAC Reactions: Strain-promoted reactions typically involve cyclooctynes or dibenzocyclooctynes (DBCO) as the alkyne partners

Major Products Formed

    CuAAC Reactions: The major products are triazole-linked conjugates.

    SPAAC Reactions: The major products are also triazole-linked conjugates but formed without the need for a copper catalyst

Scientific Research Applications

Azide-PEG9-amido-C12-Boc has a wide range of applications in scientific research:

    Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: It facilitates the study of protein-protein interactions and the development of targeted therapies.

    Medicine: PROTACs synthesized using this compound are being explored for their potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials and drug delivery systems

Mechanism of Action

Azide-PEG9-amido-C12-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the conjugation of the linker to various molecules through click chemistry, facilitating the formation of bifunctional molecules that bring the target protein and an E3 ubiquitin ligase into close proximity. This proximity leads to the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

    Azide-PEG4-amido-C12-Boc: A shorter PEG linker with similar properties but different pharmacokinetics.

    Azide-PEG12-amido-C12-Boc: A longer PEG linker that may offer different solubility and stability characteristics

Uniqueness

Azide-PEG9-amido-C12-Boc is unique due to its optimal PEG length, which balances solubility, stability, and flexibility. This makes it particularly suitable for the synthesis of PROTACs and other bioconjugates .

Properties

IUPAC Name

tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74N4O12/c1-38(2,3)54-37(44)15-13-11-9-7-5-4-6-8-10-12-14-36(43)40-16-18-45-20-22-47-24-26-49-28-30-51-32-34-53-35-33-52-31-29-50-27-25-48-23-21-46-19-17-41-42-39/h4-35H2,1-3H3,(H,40,43)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMDPQVNGBQXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74N4O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.